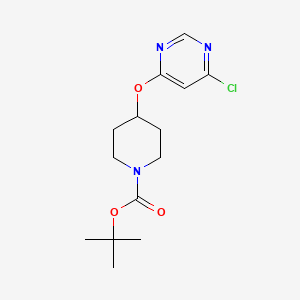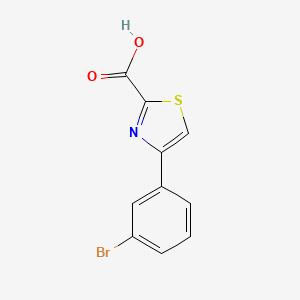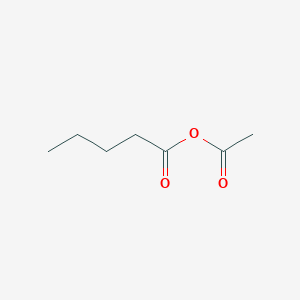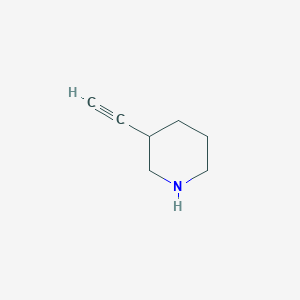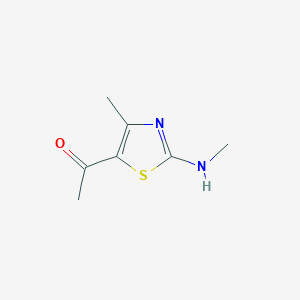
1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone
Übersicht
Beschreibung
“1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone” is a chemical compound with the molecular formula C7H10N2OS . It is synthesized from N-METHYLTHIOUREA and 3-CHLORO-2,4-PENTANEDIONE .
Synthesis Analysis
The synthesis of “1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone” involves the reaction of N-METHYLTHIOUREA and 3-CHLORO-2,4-PENTANEDIONE . Thiazoles, which are members of the azole heterocycles, are synthesized via reaction with heterocyclic amines .Molecular Structure Analysis
The molecular structure of “1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C7H11N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h11H,1-3H3, (H,8,9) .Physical And Chemical Properties Analysis
The physical form of “1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone” is solid . It has a molecular weight of 171.24 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
-
Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules
- Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- The methods of application or experimental procedures vary depending on the specific application. For example, for analgesic and anti-inflammatory activities, the compounds are usually administered orally or injected .
- The results or outcomes obtained also vary. For instance, one of the tested compounds showed significant analgesic and anti-inflammatory activities .
-
Antimicrobial Activity
- Thiazole derivatives have been synthesized and tested for their antimicrobial activity against various types of bacteria and fungi species .
- The formation of such derivatives proceeded via reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol and thiosemicarbazone derivatives .
- The results showed that derivatives which have di- and trithiazole rings displayed high activity that exceeds the used standard antibiotic .
-
Antiretroviral Drug
-
Antifungal Medication
-
Antimicrobial Activity
- A series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives have been prepared and screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
- The substantial antimicrobial activity of these derivatives suggested that they could assist in the development of lead compounds as a treatment against microbial infection .
-
Antihypertensive, Anti-inflammatory, Antischizophrenia, Antibacterial, Anti-HIV, Hypnotics, Antiallergic, Analgesic, Fibrinogen Receptor Antagonist, Bacterial DNA Gyrase B Inhibitor, Antitumor and Cytotoxic Activities
- Thiazole derivatives have been observed over the years to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .
- The methods of application or experimental procedures vary depending on the specific application .
- The results or outcomes obtained also vary. For instance, one of the tested compounds showed significant analgesic and anti-inflammatory activities .
-
Antibacterial and Antimycobacterial Activities
- Thiazole derivatives show different biological activities such as antibacterial and antimycobacterial activities .
- The methods of application or experimental procedures vary depending on the specific application .
- The results or outcomes obtained also vary. For instance, one of the tested compounds showed significant antibacterial and antimycobacterial activities .
-
Anti-inflammatory, Antitumor, Antidiabetic, Anti-allergic, Antipyretic, Antiviral, Antioxidant, Anti-amoebic, Antihelmintic, Antifungal and Ulcerogenic Activities
- Thiazole derivatives have been observed over the years to have several biological activities such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- The methods of application or experimental procedures vary depending on the specific application .
- The results or outcomes obtained also vary. For instance, one of the tested compounds showed significant anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety And Hazards
The safety information for “1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone” includes hazard statements H302, H315, H319, H335, and precautionary statement P261 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may cause respiratory irritation, and that dusty air mixtures may ignite or explode .
Eigenschaften
IUPAC Name |
1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDDILVYEDVGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628007 | |
| Record name | 1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone | |
CAS RN |
94284-66-9 | |
| Record name | 1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol](/img/structure/B1602865.png)
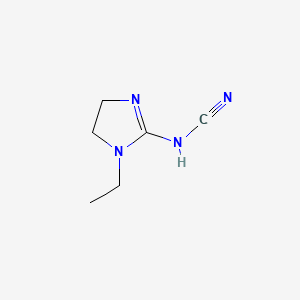
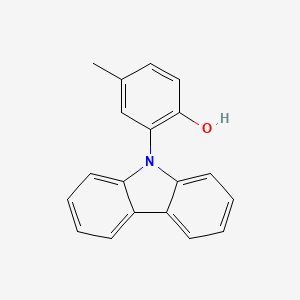
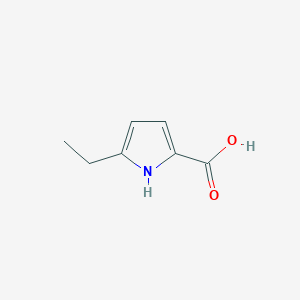
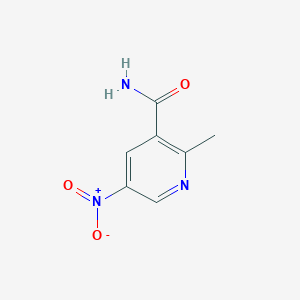
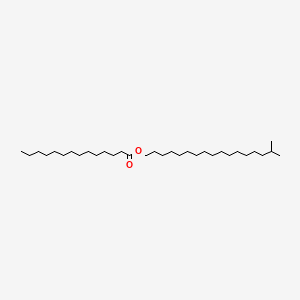
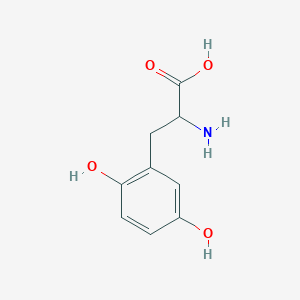
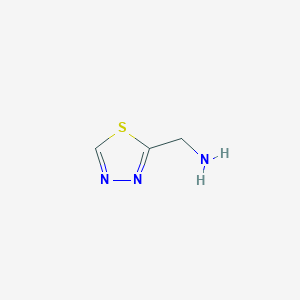
![2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1602881.png)
![2,3-Dimethylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1602882.png)
